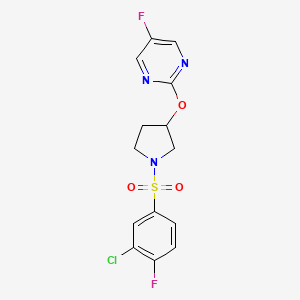

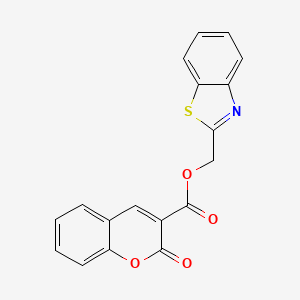

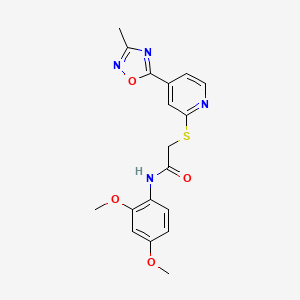

![molecular formula C5H9ClN4O2S B2633237 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride CAS No. 1797251-08-1](/img/structure/B2633237.png)

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride” is an organic compound . It is a white crystalline solid with a high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular formula of “this compound” is C4H6N4O2 . The structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to produce the related triazole derivatives, and then acid hydrolysis to obtain the final product .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a high solubility in water . Its melting point is 220 °C (decomposition) .Scientific Research Applications

Synthesis and Applications of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are significant in pharmaceutical research due to their diverse biological activities. They have been explored for their potential in creating new drugs with applications ranging from antimicrobial to anticancer therapies. These compounds offer several structural variations, allowing for extensive pharmacological exploration and drug development (Ferreira et al., 2013).

Biological Activities

The triazole core structure is associated with a variety of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. Recent patents have highlighted the development of novel triazoles that show promising therapeutic applications, underscoring the importance of these heterocycles in medicinal chemistry and drug design (Ferreira et al., 2013).

Chemical Reactivity and Synthesis

Recent studies have focused on the chemical reactivity of 1,2,4-triazole-3-thione derivatives, showing their potential in creating compounds with antioxidant and antiradical activities. These findings indicate the versatility of triazole derivatives in synthesizing bioactive molecules with potential applications in treating conditions caused by oxidative stress (Kaplaushenko, 2019).

Industrial Applications

Amino-1,2,4-triazoles are not only significant in the pharmaceutical domain but also find applications in the fine organic synthesis industry. They serve as raw materials for producing agricultural products, pharmaceuticals, dyes, and other high-value chemicals. This highlights the importance of triazole derivatives beyond medicine, extending into various industrial applications (Nazarov et al., 2021).

properties

IUPAC Name |

2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S.ClH/c1-9-4(6)7-8-5(9)12-2-3(10)11;/h2H2,1H3,(H2,6,7)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOBLTJKZGPPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

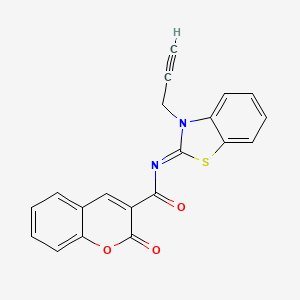

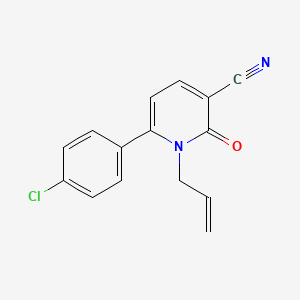

![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

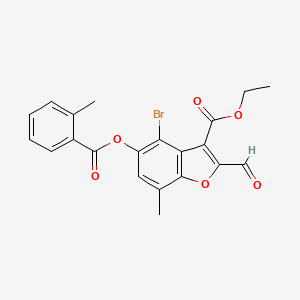

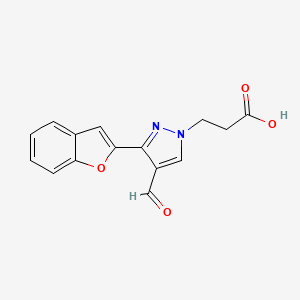

![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)

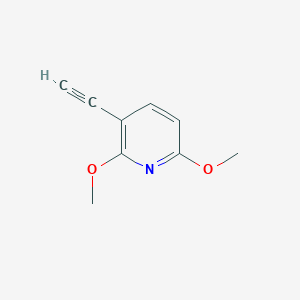

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)